S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino)thioacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S3/c1-18(2,3)26-13(23)8-25-22-14(11-9-27-16(19)20-11)15(24)29-17-21-10-6-4-5-7-12(10)28-17/h4-7,9H,8H2,1-3H3,(H2,19,20)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKDHRUVQQPKCW-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CO/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550560 | |
| Record name | tert-Butyl {[(E)-{1-(2-amino-1,3-thiazol-4-yl)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-2-oxoethylidene}amino]oxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89605-09-4 | |
| Record name | tert-Butyl {[(E)-{1-(2-amino-1,3-thiazol-4-yl)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-2-oxoethylidene}amino]oxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino)thioacetate is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H10N4O3S3
- Molecular Weight : 378.45 g/mol
- CAS Number : 104797-47-9
The compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds featuring the benzothiazole scaffold exhibit significant anticancer activities. The 2-aminobenzothiazole derivatives have been particularly noted for their efficacy against various cancer cell lines:
- Mechanism of Action : These compounds often target key proteins involved in cancer progression, such as tyrosine kinases (e.g., CSF1R, EGFR) and serine/threonine kinases (e.g., Aurora, CDK). For instance, a related compound demonstrated an IC50 value of 1.4 nM against CSF1R, indicating potent inhibitory activity .
Antimicrobial Activity
Compounds with the benzothiazole structure also display broad-spectrum antimicrobial properties. In vitro studies have shown that derivatives can inhibit the growth of various pathogens:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-thiocyanate-β-bromo-propionyl-UBT | Various bacteria | 50 μg/mL |
| Benzothiazole derivatives | Fungal strains | Varies by strain |
These findings suggest that the thioacetate moiety may enhance the antimicrobial efficacy of the benzothiazole framework.
Anti-inflammatory Effects
Certain studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. They may exert their effects by inhibiting pro-inflammatory cytokines and mediators, contributing to their therapeutic profiles in inflammatory diseases.
Case Studies
- In Vivo Efficacy Against Tumors : In an MC38 xenograft model, a structurally similar compound reduced tumor growth by 62% at a dose of 200 mg/kg. This demonstrates the potential application of these compounds in cancer therapy .
- Cell Line Studies : The antiproliferative effects of various benzothiazole derivatives were evaluated against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated significant growth inhibition with IC50 values ranging from 10.34 to 12.14 μM for selected compounds .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Benzothiazole derivatives, including S-2-benzothiazolyl compounds, have shown significant anticancer properties. For instance, studies have indicated that benzothiazole hybrids can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. A recent study highlighted a compound with an IC50 of 91 nM against VEGFR-2, demonstrating its potential as an anticancer agent . Additionally, benzothiazole derivatives have exhibited activity against various cancer cell lines such as HeLa and MCF-7, suggesting their broad-spectrum anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain synthesized benzothiazole-thiazole conjugates showed potent inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
Anti-Tubercular Activity
Recent advancements in the synthesis of benzothiazole derivatives have led to promising anti-tubercular compounds. Studies reveal that these compounds exhibit enhanced inhibitory potency against Mycobacterium tuberculosis, particularly important in the context of multidrug-resistant strains .
Case Studies
Case Study 1: VEGFR-2 Inhibition
A series of newly synthesized benzothiazole derivatives were tested for their ability to inhibit VEGFR-2. Among them, one compound exhibited an IC50 value comparable to established inhibitors like Sorafenib, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzothiazole derivatives against various pathogens. The results demonstrated that specific conjugates had MIC values significantly lower than traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .
Data Tables
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonylmethoxyimino Group
The Boc group serves as a protective moiety for the methoxyimino functionality. Acidic cleavage using trifluoroacetic acid (TFA) in dichloromethane (DCM) with triethylsilane (TES) as a scavenger efficiently removes this group, yielding a reactive amine intermediate. This reaction is critical for subsequent functionalization in pharmaceutical synthesis.
Table 1: Boc Deprotection Conditions
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| TFA/DCM/TES (95:5) | 1–3 h at room temperature | Deprotected methoxyiminoamine |
-
The reaction proceeds via protonation of the Boc group, followed by elimination of isobutylene and CO₂.
-
TES mitigates carbocation side reactions by trapping tert-butyl cations .
Hydrolysis of the Thioacetate Moiety
The thioacetate group undergoes hydrolysis under acidic or basic conditions, producing thiol or carboxylic acid derivatives. This reactivity is exploited to generate intermediates for further modifications.
Table 2: Hydrolysis Pathways
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Aqueous HCl (1M) | Reflux, 2 h | 2-(2-Aminothiazol-4-yl)acetic acid | |
| NaOH (0.1M) | Room temperature, 12 h | Thiol intermediate |
-
Acidic hydrolysis favors carboxylic acid formation, while basic conditions yield thiols via nucleophilic attack on the thioester .
-
The benzothiazolyl leaving group enhances reaction rates due to its electron-withdrawing nature .
Nucleophilic Substitution at the Thioester Bond
The thioester bond is susceptible to nucleophilic displacement by amines, alcohols, or thiols, enabling coupling reactions for peptide and heterocycle synthesis.
Table 3: Substitution Reactions
| Nucleophile | Reagents | Product | Reference |
|---|---|---|---|
| Fmoc-amino acids | DIC/HOBt in DMF | Peptidyl-benzothiazole conjugates | |
| Methanol | K₂CO₃, DMF, 60°C | Methyl ester derivative |
-
Coupling with Fmoc-amino acids under DIC/HOBt activation forms resin-bound intermediates for solid-phase peptide synthesis (SPPS) .
-
Methanolysis yields methyl esters, useful for modifying solubility or stability .
Condensation and Cyclization Reactions
The methoxyimino group participates in condensation with carbonyl compounds, forming fused heterocycles. Intramolecular cyclization is observed under specific conditions.
Table 4: Condensation/Cyclization Examples
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 2-Aminobenzenethiol | Polyphosphoric acid, 220°C | 2-(4-Aminophenyl)benzothiazole | |
| Aldehydes | DCM, rt | Imine-linked macrocycles |
-
Cyclization in polyphosphoric acid (PPA) at high temperatures generates benzothiazole scaffolds .
-
Imine formation with aldehydes enables access to macrocyclic structures for material science applications .
Stability and Side Reactions
The compound is sensitive to aqueous environments, undergoing gradual degradation. Reductive agents like dithiothreitol (DTT) prevent disulfide formation during synthesis .
Key Stability Considerations:
Preparation Methods
Oximation and Hydrocarbonylation
- Starting Material: tert-butyl acetoacetate
- Solvent: Ethyl acetate mixed with an acid (hydrochloric, sulfuric, phosphoric, formic, or acetic acid)
- Reagents: Sodium nitrite solution added at low temperature (-10°C)
- Conditions: Reaction maintained at 5–35°C for 2–5 hours
- Outcome: Formation of 2-hydroxyimino tert-butyl acetate, which is further reacted with methyl chloroacetate in the presence of a phase transfer catalyst (e.g., tetramethylammonium chloride or bromide) and inorganic base at 3–15°C for 1–4 hours
- Isolation: Organic layer separated, ethyl acetate removed by distillation to yield 2-methoxyformylmethoxyimino-3-oxobutyric acid tert-butyl ester
Annulation Reaction
- Reactants: The above ester is reacted with potassium thiocyanate or sodium rhodanate and an acyl halide (e.g., chloroacetyl chloride, dichloroacetyl chloride, or bromoacetyl chloride)
- Solvent: Toluene, acetonitrile, or dichloromethane
- Conditions: Reaction at -5 to 5°C for 1–2 hours, followed by addition of organic base (e.g., triethylamine) to neutralize acid halides
- Subsequent Step: Addition of aniline at 0–5°C to promote cyclization and formation of the thiazole ring
- Reaction Time: 2 hours at 5–25°C
- Yield: Molar yields of intermediate range from 84.5% to 85.5%
Esterification to Final Product
- Intermediate: (Z)-2-(2-aminothiazol-4-yl)-2-methoxycarbonylmethoxyiminoacetic acid
- Reagents: Diphenyl disulfide and tetramethylammonium chloride
- Conditions: Reaction at 15°C for 1–2 hours
- Yield: Final active ester obtained with molar yields around 90%
- Overall Conversion: Total mole conversion rate from the initial ester intermediate is approximately 76–77%
Comparative Data Table of Representative Preparations
| Step | Conditions & Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oximation & Hydrocarbonylation | tert-butyl acetoacetate, NaNO2, methyl chloroacetate, phase transfer catalyst | Ethyl acetate + acid | -10 to 35 | 2–5 h + 1–4 h | N/A | Formation of 2-methoxyformylmethoxyimino ester |
| Annulation | Potassium thiocyanate or sodium rhodanate, acyl halide, aniline, organic base | Toluene, acetonitrile, or dichloromethane | -5 to 25 | 1–2 h + 2 h | 84.5–85.5 | Formation of thiazole intermediate |
| Esterification | Diphenyl disulfide, tetramethylammonium chloride | Same as annulation | 15 | 1–2 h | 90 | Final active ester formation |
| Overall Conversion | From ester intermediate to final product | 76–77 | High yield and minimized waste |
Process Advantages and Industrial Relevance
- Elimination of Halogenation Step: The use of acyl halides as activators replaces traditional halogenation, reducing impurities and improving yield.
- Shortened Reaction Time: The method significantly reduces the number of process steps and duration compared to older methods.
- Environmental Impact: The process minimizes the generation of "three wastes" (waste gas, wastewater, and solid residues), addressing pollution concerns.
- Cost Efficiency: Simplified operations and higher yields contribute to lower production costs.
- Scalability: The method is suitable for industrial-scale production due to its robustness and reproducibility.
Summary of Key Research Findings
- The preparation method using tert-butyl acetoacetate as the starting material followed by oximation, annulation with acyl halides, and esterification yields the target compound efficiently with molar yields above 85% in intermediate steps and approximately 90% in the final esterification.
- The process avoids low-yield halogenation and reduces impurities by employing acyl halides as activators.
- Reaction conditions are mild, typically carried out between -10°C and 35°C, facilitating safer and more controllable synthesis.
- Phase transfer catalysts and organic bases are crucial for optimizing reaction rates and yields.
- The final product exhibits high purity suitable for pharmaceutical intermediate applications.
Q & A
Q. Advanced: How can mechanistic insights improve yield in the synthesis of this compound?
Mechanistic studies reveal that steric hindrance from the Boc group and electronic effects of the benzothiazolyl moiety influence reaction kinetics. Optimizing solvent polarity (e.g., methanol/ethyl acetate mixtures) and reaction time (48–72 hours) minimizes side reactions like imine isomerization. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometry of acylating agents can increase yields to >70% .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard, revealing planar benzothiazole-thiazole systems with dihedral angles <2° and intermolecular N–H⋯N hydrogen bonds (R₂²(8) and R₂²(10) motifs) . Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: ν(C=O) at ~1700 cm⁻¹, ν(N–H) at ~3300 cm⁻¹, and ν(C=S) at ~1250 cm⁻¹. Nuclear magnetic resonance (NMR) confirms stereochemistry, with ¹³C NMR showing distinct signals for the Boc group at δ 28–30 ppm (CH₃) and 80–85 ppm (quaternary C) .
Q. Advanced: How can crystallographic data discrepancies be resolved?
Discrepancies in unit cell parameters or hydrogen-bonding motifs may arise from polymorphism or solvent inclusion. Redundant data collection (multiple crystals) and refinement using software like SHELXL97 or PLATON ensure accuracy. For example, weak C–H⋯O interactions (R₂²(16) motifs) were confirmed via Hirshfeld surface analysis in related analogs .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
The compound is stable at 2–8°C in anhydrous, dark environments but degrades above 40°C due to Boc group cleavage. Storage in amber vials under argon prevents oxidation of the thioacetate moiety. Aqueous solutions (pH 6–8) are stable for ≤24 hours; acidic/basic conditions trigger hydrolysis of the imine bond .
Q. Advanced: How does storage temperature impact reactivity in downstream reactions?
Prolonged storage at room temperature induces racemization at the (Z)-imine configuration, reducing efficacy as an acylating agent. Differential scanning calorimetry (DSC) studies show a melting point of 139–140°C, correlating with thermal stability thresholds. Pre-reaction purity checks via HPLC (C18 column, acetonitrile/water gradient) are recommended .
Basic: What methods ensure purity and quality control?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities like de-Boc byproducts. Mass spectrometry (ESI-MS) confirms molecular weight (450.56 g/mol) and detects adducts (e.g., [M+Na]⁺ at m/z 473.5). Elemental analysis validates stoichiometry (%C: 47.91, %H: 4.00, %N: 12.43) .
Q. Advanced: How to address spectroscopic anomalies in batch analysis?
Unexplained NMR splitting or FTIR band shifts may indicate residual solvents (e.g., ethyl acetate) or tautomerism. Gas chromatography-mass spectrometry (GC-MS) headspace analysis identifies volatile impurities. For non-volatiles, preparative TLC with silica gel (eluent: chloroform/methanol 9:1) isolates contaminants for further characterization .
Basic: What is this compound’s role in cephalosporin synthesis?
Methodological Answer:
It serves as an acylating agent, transferring the 2-aminothiazolyl-acetoxyimino moiety to β-lactam cores. The Boc group enhances solubility in aprotic solvents (e.g., DMF), facilitating nucleophilic substitution at the C7 position of cephalosporin intermediates. Reaction yields >80% are achieved at 0–5°C to prevent β-lactam ring degradation .
Q. Advanced: How to troubleshoot low acylation yields in cephalosporin derivatives?
Low yields often stem from competing hydrolysis or steric hindrance. Kinetic studies recommend using 1.2 equivalents of the acylating agent and adding molecular sieves to scavenge water. Alternative activating agents (e.g., N-hydroxysuccinimide esters) or microwave-assisted synthesis (50°C, 30 min) can improve efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
